molecular formula C21H28N4O4 B5205104 Methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate

Methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate

Cat. No.: B5205104
M. Wt: 400.5 g/mol
InChI Key: RPVQSNVPXDOLQE-UHFFFAOYSA-N
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Description

Methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 4-benzylpiperazine with an appropriate aldehyde, followed by cyclization to form the oxazole ring. The final step involves esterification to introduce the butanoate group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The oxazole ring may contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate is unique due to its combination of a piperazine ring, an oxazole ring, and a butanoate ester. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 4-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-28-20(26)8-5-9-22-21(27)18-16-29-19(23-18)15-25-12-10-24(11-13-25)14-17-6-3-2-4-7-17/h2-4,6-7,16H,5,8-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVQSNVPXDOLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC(=O)C1=COC(=N1)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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